Lithium isobutyrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

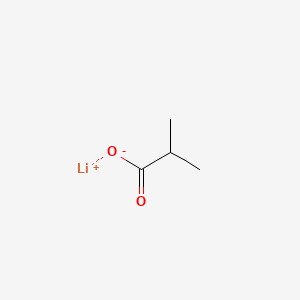

Lithium isobutyrate can be synthesized through the reaction of isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where isobutyric acid is neutralized by lithium hydroxide to form this compound and water:

C4H8O2+LiOH→C4H7LiO2+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting isobutyric acid with lithium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified through crystallization:

C4H8O2+Li2CO3→2C4H7LiO2+CO2+H2O

Analyse Chemischer Reaktionen

Preparation of Beteparic Acid

In the synthesis of beteparic acid, lithium isobutyrate reacts with 1,5-dibromopentane under low-temperature, anhydrous, and anaerobic conditions using a strong organic base like lithium diisopropylamide (LDA) . The reaction proceeds via a two-step mechanism:

-

Formation of a lithium enolate : LDA deprotonates ethyl isobutyrate, generating a reactive enolate.

-

Alkylation : The enolate reacts with 1,5-dibromopentane, followed by hydrolysis and carbonyl reduction to yield beteparic acid.

Key conditions :

-

Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

-

Temperature: –40–30°C.

-

Yield: ~65.6% after purification via distillation or chromatography .

This compound-L-Proline Salt

This salt is synthesized by dissolving stoichiometric equivalents of this compound and L-proline in n-butanol , followed by refluxing and crystallization . The salt forms a 1:1 complex, confirmed by XRD and hydrogen spectrum analysis.

Key features :

-

Stoichiometry : 1:1 molar ratio of this compound to L-proline.

-

Biological activity : Acts as a USP11 inhibitor, reducing tau protein levels in Alzheimer’s disease models .

Solvent Effects

The choice of solvent critically influences reaction outcomes. For example:

-

Ester solvents (e.g., EiB) promote efficient Li₃PS₄ synthesis by stabilizing intermediates via solvation .

-

Polar solvents (e.g., THF) enhance reactivity in organic synthesis by solvating lithium ions .

Stability and Kinetics

-

Reactivity : this compound’s strong basicity enables rapid deprotonation in enolate formation .

-

Thermal stability : Solvato-complexes (e.g., Li₃PS₄·2EiB) decompose at moderate temperatures, avoiding side reactions .

Comparative Analysis of Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Lithium isobutyrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Biology: It is studied for its potential effects on biological systems, particularly in the context of lithium’s role in mood stabilization and neuroprotection.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of lithium isobutyrate involves its interaction with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3. These interactions lead to downstream effects on signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium acetate: Similar in structure but with different chemical properties and applications.

Lithium propionate: Another lithium carboxylate with distinct uses in organic synthesis.

Lithium butyrate: Similar in structure but with a longer carbon chain.

Uniqueness

Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its branched-chain structure differentiates it from other linear lithium carboxylates, making it suitable for specific applications in organic synthesis and industrial processes .

Biologische Aktivität

Lithium isobutyrate is a lithium salt that has gained attention for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound primarily exerts its effects through the inhibition of specific enzymes and modulation of signaling pathways:

- Glycogen Synthase Kinase-3 (GSK-3) : Lithium is known to inhibit GSK-3, a key regulator involved in various cellular processes, including apoptosis and gene expression. This inhibition occurs via competition with magnesium for binding sites, leading to significant downstream effects on numerous substrates regulated by GSK-3 .

- Inositol Monophosphatase (IMPase) : Lithium also inhibits IMPase, which plays a critical role in the phosphoinositide signaling pathway. This action reduces inositol levels, thereby activating autophagy and enhancing neuronal survival .

- Neurotransmitter Modulation : Lithium is observed to decrease presynaptic dopamine activity and inactivate postsynaptic G proteins, which contributes to reduced excitatory neurotransmission. This modulation can help stabilize mood and protect against neurodegenerative processes .

Pharmacokinetics

The pharmacokinetics of this compound indicate a linear relationship within therapeutic dosing ranges. The compound has a narrow therapeutic window, necessitating careful monitoring to avoid toxicity or inadequate response . Key pharmacokinetic properties include:

- Distribution : Lithium distributes throughout body water and can cross cell membranes actively.

- Metabolism : The metabolic pathways affected by lithium include those related to neurotransmitter synthesis and degradation.

- Elimination : Renal clearance plays a significant role in the elimination of lithium from the body.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

Case Study: Neuroprotection in Alzheimer's Disease

A notable study introduced IsoLiPro, a coordination compound of this compound and L-proline. This compound was shown to effectively reduce levels of ubiquitin-specific protease 11 (USP11), which is linked to tau protein aggregation in Alzheimer's disease. Long-term administration resulted in decreased tau pathology and improved cognitive functions in transgenic mouse models .

Table 1: Summary of Key Studies on this compound

Applications

This compound has diverse applications across several fields:

- Clinical Psychiatry : Its mood-stabilizing properties are being investigated for treating bipolar disorder and other mood disorders.

- Neuroscience Research : Ongoing studies focus on its neuroprotective effects against conditions like Alzheimer's disease.

- Industrial Chemistry : Used as a reagent in organic synthesis and as a precursor for other lithium compounds .

Eigenschaften

IUPAC Name |

lithium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635408 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25179-23-1 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.